
N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20ClN3O2S2 and its molecular weight is 397.94. The purity is usually 95%.
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Biological Activity
N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a thiazole-containing compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a 4-chlorophenyl moiety and a sec-butyl group contributes to its unique pharmacological profile.
Structure Overview
Component | Description |
---|---|
Thiazole Ring | Essential for biological activity |
4-Chlorophenyl Group | Enhances cytotoxicity |
Sec-butyl Group | Modifies lipophilicity |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of thiazole derivatives, the following results were noted:
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
N-(sec-butyl)-2-(...) | A-431 | 1.98 | |
Similar Thiazole Derivative | Jurkat | 1.61 | |
Doxorubicin (Standard Drug) | A-431 | <1.00 |
The IC50 values suggest that the thiazole ring is crucial for the observed cytotoxicity, with structural modifications potentially enhancing efficacy.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. N-(sec-butyl)-2-(...) has shown promising results against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Norfloxacin (Standard Drug) | 8 |
These findings indicate that the compound may serve as a potential lead in developing new antimicrobial agents.
The proposed mechanism of action for N-(sec-butyl)-2-(...) involves interaction with cellular targets leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.
Molecular Dynamics Studies
Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is critical for its biological activity.
Properties
IUPAC Name |
N-butan-2-yl-2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S2/c1-3-11(2)19-15(22)8-14-9-24-17(21-14)25-10-16(23)20-13-6-4-12(18)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVOWBKHCJRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.